molecular formula C12H10N2O5 B1393864 4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate CAS No. 1103497-68-2

4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B1393864
CAS No.: 1103497-68-2
M. Wt: 262.22 g/mol
InChI Key: SOBAWFTZHGIDIC-UHFFFAOYSA-N
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Description

4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate is a useful research compound. Its molecular formula is C12H10N2O5 and its molecular weight is 262.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis of Oxadiazole Compounds

4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate and its derivatives have been extensively studied for their crystallographic properties. Research by Fun et al. (2011) on similar compounds, like 4-Acetyl-3-(p-anisyl)sydnone, reveals that these compounds often exhibit planar oxadiazole rings forming various dihedral angles with attached benzene rings. This structural analysis is crucial in understanding the molecular interactions and stability of these compounds (Fun, Loh, Nithinchandra, & Kalluraya, 2011).

Sydnone and Oxadiazole Ring Interactions

Studies have also focused on the interactions between the sydnone ring and other molecular components. For example, Grossie, Harrison, and Turnbull (2013) explored a compound with a systematic name similar to the one , noting the significant interplanar angles and hydrogen bonding patterns, which are critical for understanding the chemical behavior and potential applications of these substances (Grossie, Harrison, & Turnbull, 2013).

Antifungal Properties

From a functional perspective, certain oxadiazole derivatives have been identified for their antifungal properties. Khazhieva et al. (2018) synthesized and tested various 1,2,3-triazolium-5-olates, including derivatives similar to the compound , finding significant inhibitory effects against phytopathogenic fungi (Khazhieva, Demkin, Eltsov, Nein, Kalinina, Fan, Chen, Zhao, Glukhareva, & Morzherin, 2018).

Pharmacological Evaluation

Additionally, the pharmacological potential of related oxadiazole derivatives has been evaluated. Faheem (2018) investigated compounds including 1,3,4-oxadiazole and pyrazole derivatives for various medicinal properties such as tumor inhibition and antioxidant effects. This research provides insights into the potential therapeutic applications of these compounds (Faheem, 2018).

Properties

IUPAC Name

4-(2-ethoxy-2-oxoacetyl)-3-phenyloxadiazol-3-ium-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-18-12(17)10(15)9-11(16)19-13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBAWFTZHGIDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(ON=[N+]1C2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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